N,N-dibenzylalanine

Description

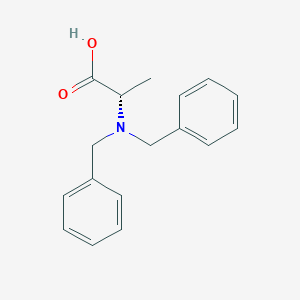

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

(2S)-2-(dibenzylamino)propanoic acid |

InChI |

InChI=1S/C17H19NO2/c1-14(17(19)20)18(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,20)/t14-/m0/s1 |

InChI Key |

LEANCXGFUTZVNL-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational Aspects of N,n Dibenzylalanine in Contemporary Organic Chemistry

Stereochemical Significance as a Chiral α-Amino Acid Derivative

The chirality inherent to N,N-dibenzylalanine, originating from the stereocenter at the alpha-carbon of the parent alanine (B10760859), is a cornerstone of its utility in asymmetric synthesis. The bulky and conformationally influential dibenzyl groups play a crucial role in directing the stereochemical course of reactions involving the molecule. This steric hindrance can effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the less hindered side. This principle of steric control is fundamental to achieving high levels of diastereoselectivity in carbon-carbon bond-forming reactions.

A notable example of this stereodirecting effect is observed in the diastereoselective aldol (B89426) reactions of N,N-dibenzyl-α-amino aldehydes. When these aldehydes, derived from the corresponding N,N-dibenzylamino acids, are reacted with ketones in the presence of a catalyst like L-proline, the resulting γ-amino-β-hydroxy ketones are formed with moderate to excellent diastereoselectivities. The dibenzyl groups on the nitrogen atom influence the transition state geometry, favoring the formation of one diastereomer over the other.

| Aldehyde Derived From | Ketone | Diastereomeric Ratio (anti:syn) | Yield (%) |

| N,N-Dibenzyl-L-alanine | Acetone | 95:5 | 85 |

| N,N-Dibenzyl-L-leucine | Cyclopentanone | 90:10 | 78 |

| N,N-Dibenzyl-L-phenylalanine | Acetone | 92:8 | 82 |

This table illustrates the diastereoselectivity achieved in the L-proline-catalyzed direct aldol reaction of various N,N-dibenzyl-α-amino aldehydes with different ketones, highlighting the influence of the dibenzylamino moiety on the stereochemical outcome.

Strategic Utility as a Versatile Building Block in Complex Chemical Synthesis

Beyond its role in directing stereochemistry, this compound serves as a versatile building block for the synthesis of more complex and functionally rich molecules. The dibenzyl groups not only provide steric bulk but also act as protecting groups for the amino functionality. These groups are stable under a variety of reaction conditions, yet they can be readily removed through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. This facile deprotection strategy allows for the unmasking of the primary amine at a later stage of a synthetic sequence, enabling further functionalization.

The application of N,N-dibenzyl-protected amino acids is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. For instance, the use of a dibenzyl-protected serine derivative, a close structural relative of alanine, has been demonstrated to be crucial in the stereoselective preparation of β-lactam-containing pseudopeptides. nih.gov In a Mitsunobu reaction for the cyclization to form the β-lactam ring, the dibenzyl group was found to be essential for achieving high yields and stereoselectivity. nih.gov

The strategic utility of this compound and related derivatives is further highlighted in multi-step syntheses where precise control over reactivity and stereochemistry is paramount. The ability to introduce a protected chiral amino acid fragment into a growing molecule and then selectively deprotect it for subsequent transformations makes this compound a powerful tool for the construction of complex nitrogen-containing natural products and their analogues.

| Starting Material | Reaction | Product | Key Feature of N,N-Dibenzyl Group |

| N,N-Dibenzyl-L-serine methyl ester | Mitsunobu Cyclization | Chiral β-Lactam | Essential for high yield and stereoselectivity |

| N,N-Dibenzyl-L-alanine | Alkylation | α-Substituted Alanine Derivative | Steric hindrance directs alkylation |

| N,N-Dibenzyl-L-phenylalanine | Reduction of Carboxylic Acid | N,N-Dibenzyl-L-phenylalaninol | Stable protecting group |

This table provides examples of the strategic use of N,N-dibenzylamino acids in different types of chemical transformations, emphasizing the role of the dibenzyl groups.

Synthetic Methodologies for N,n Dibenzylalanine and Its Stereoisomers

Enantioselective Synthesis Strategies for Chiral N,N-Dibenzylalanine

Enantioselective synthesis, also known as asymmetric synthesis, is crucial for producing a specific enantiomer in unequal amounts, which is particularly important for compounds with biological activity where different enantiomers may have different effects. wikipedia.org For this compound, this involves routes that ensure the desired stereochemical outcome.

One common strategy for enantioselective synthesis is to start with an already enantiopure precursor, a concept known as "chiral pool synthesis." wikipedia.org In this approach, readily available chiral starting materials, such as L-alanine or D-alanine, are manipulated through a series of reactions, often using achiral reagents, to obtain the desired target molecule while preserving the existing chirality. wikipedia.org

For this compound, this would involve using enantiopure alanine (B10760859) (e.g., L-alanine) and then performing the N,N-dibenzylation reaction under conditions that maintain the stereochemical integrity of the chiral center. While the general concept of derivatization from enantiopure precursors is well-established for various compounds, specific detailed protocols for this compound via this exact route are often embedded within broader synthetic schemes for more complex molecules. nih.govmedchemexpress.com

The preparation of N,N-dibenzyl-L-alanine specifically from L-alanine leverages the inherent chirality of the natural amino acid. This typically involves direct N-alkylation of L-alanine or its derivatives with benzylating agents. For instance, L-alanine benzyl (B1604629) ester can be a key intermediate in such syntheses. jst.go.jpchemicalbook.com

One method involves the benzylation of N-benzyl-L-alanine with benzyl chloride. tandfonline.com This suggests a two-step benzylation process, where L-alanine is first mono-benzylated, and then a second benzylation introduces the second benzyl group. The reaction conditions, including solvent and base, are critical to ensure high yields and maintain enantiomeric purity. For example, reactions can be carried out in anhydrous acetonitrile (B52724) with triethylamine (B128534) as a base. tandfonline.com

The synthesis of protected L-alanine derivatives is a known area of research, often serving as intermediates for more complex compounds. google.com The goal is to achieve the N,N-dibenzylation while minimizing racemization, which can be a challenge in amino acid chemistry, particularly during steps involving imine formation or reduction. d-nb.infochemrxiv.org

Table 1: Key Reagents and Their Roles in this compound Synthesis

| Reagent/Precursor | Role in Synthesis | Relevant Section |

| Alanine | Starting material (racemic or enantiopure) | 2.1.1, 2.1.2, 2.2.1, 2.2.2 |

| Benzaldehyde | Carbonyl component for reductive amination | 2.1.2 |

| Benzyl Halides | Alkylating agent for amino group | 2.1.1, 2.2.2 |

| Sodium Borohydride (B1222165) (NaBH₄) | Reducing agent in reductive amination | 2.1.2 |

| Sodium Cyanoborohydride (NaCNBH₃) | Reducing agent in reductive amination | 2.1.2 |

| Triethylamine (Et₃N) | Base, often used in alkylation reactions | 2.2.2 |

| L-Alanine Benzyl Ester | Intermediate in enantioselective synthesis | 2.2.2 |

Table 2: Representative Yields and Conditions (Illustrative)

| Synthetic Method | Key Conditions | Typical Yield (%) | Reference |

| N-Alkylation (General, Single-step approach) | Facile, single-step approach, no protection-deprotection | High (not specified for this compound specifically) | nih.govnih.gov |

| Reductive Amination (Benzaldehyde & Aniline) | Glycerol solvent, 70 °C, 40 min, NaBH₄ | 97% (for N-benzylaniline) | ias.ac.in |

| Reductive Amination (Benzaldehyde & Aniline) | Solvent-free, room temp, 6-12 h, NaBH₄ | 10-16% (for N-benzylaniline) | ias.ac.in |

| Benzylation of N-Benzyl-L-Alanine | Anhydrous acetonitrile, Triethylamine, reflux, 2-6 h | 80-92% (for sulfonylated derivatives) | tandfonline.com |

Chemical Transformations and Derivative Synthesis of N,n Dibenzylalanine

Conversion to α-Diazo Ketone Derivatives

N,N-Dibenzylalanine can be converted into α-diazo ketone derivatives, which are important intermediates in organic synthesis due to their reactivity in various transformations, such as cyclopropanation and Wolff rearrangement. This conversion typically proceeds via the mixed anhydride (B1165640) method. For instance, N,N-dibenzyl-L-alanine can be transformed into the corresponding α-diazo ketone with a reported yield of 64% using this method. zenodo.org The process involves the reaction of the this compound with triethylamine (B128534) (Et3N) and ethyl chloroformate to form a mixed anhydride, which is then reacted with diazomethane. zenodo.org

Table 1: Conversion of N,N-Dibenzyl-L-alanine to α-Diazo Ketone

| Starting Material | Reagents | Product | Yield (%) |

| N,N-Dibenzyl-L-alanine | Et3N, Ethyl chloroformate, then CH2N2 (diazomethane) | N,N-Dibenzyl-α-diazo ketone | 64 zenodo.org |

α-Diazo ketones derived from amino acids are often crystalline and stable, allowing for purification and long-term storage. researchgate.net

Formation of Active Esters for Subsequent Coupling Reactions

This compound can be converted into active esters, which are highly reactive intermediates crucial for subsequent coupling reactions, particularly in peptide synthesis or the formation of organometallic compounds. A common method involves treating this compound with dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenztriazole (HOBt). acs.orgresearchgate.net This reaction yields N-protected amino acid active esters. These active esters can then react with other reagents, such as lithium cyclopentadienide (B1229720) (CpLi), to form amino acid-substituted cyclopentadienide anion equivalents. acs.orgresearchgate.net These cyclopentadienide derivatives can further react with metal halides (e.g., FeCl2 or (PPh3)3RuCl2) to produce functionalized metallocenes. acs.orgresearchgate.net

Table 2: Formation of Active Esters and Subsequent Reactions

| Starting Material | Reagents for Active Ester Formation | Active Ester Intermediate | Subsequent Reaction Reagents | Products |

| This compound | DCC, Hydroxybenztriazole | N-protected amino acid active ester (e.g., Compound 3) acs.orgresearchgate.net | 2 equiv. CpLi | Amino acid-substituted Cp-anion equivalents (e.g., Compound 4) acs.orgresearchgate.net |

| Amino acid-substituted Cp-anion equivalents | - | - | FeCl2 or (PPh3)3RuCl2 | 1,1'-Difunctionalized metallocenes acs.orgresearchgate.net |

Redox-active esters, including those derived from N-protected amino acids, can also be utilized in iron-catalyzed C-C cross-coupling reactions with organozinc and organomagnesium species. nih.gov This method allows for the transformation of carboxylic acids into alkyl halide surrogates, enabling decarboxylative cross-couplings. nih.gov

Stereoselective Reduction of N,N-Dibenzyl-α-Amino Ketone Intermediates (Reetz-Protocol)

The Reetz-protocol is a highly effective method for the stereoselective reduction of N,N-dibenzyl-α-amino ketones, yielding syn-1,2-amino alcohols (Felkin products) with high diastereoselectivities, often exceeding 90% de's. zenodo.orgacs.org This protocol is particularly valuable for synthesizing enantiopure 1,2-amino alcohols, which are important chiral auxiliaries in various asymmetric reactions. zenodo.orgdiva-portal.org

The N,N-dibenzyl protecting group on the α-amino acid has been shown to influence the diastereoselectivity of nucleophilic addition and subsequent reduction. google.com The keto group of N,N-dibenzyl-α-amino ketones can be reduced using agents like sodium borohydride (B1222165) (NaBH4) in methanol (B129727) at low temperatures (e.g., -20°C) to achieve high syn-stereoselectivity. zenodo.org

Table 3: Stereoselective Reduction of N,N-Dibenzyl-α-Amino Ketones (Reetz-Protocol)

| Intermediate | Reducing Agent | Conditions | Product (Stereochemistry) | Diastereoselectivity (de) |

| N,N-Dibenzyl-α-amino ketone | NaBH4 | MeOH, -20°C | syn-1,2-amino alcohol | ≥90% zenodo.org |

| α-N,N-dibenzylamino ketones | - | - | vicinal amino alcohol (S,S) | Excellent google.com |

Synthesis of Stereopure 3-Mercapto-1,2-Amino Alcohol Derivatives

This compound serves as a starting material for the synthesis of stereopure 3-mercapto-1,2-amino alcohol derivatives. This synthesis typically involves converting this compound to its α-diazo ketone derivative, followed by a rhodium-catalyzed S-H insertion reaction and subsequent stereoselective reduction. zenodo.org

Specifically, the N,N-dibenzyl-α-diazo ketone, obtained from N,N-dibenzyl-L-alanine, undergoes a Rh-catalyzed intermolecular S-H insertion reaction with thiophenol. This reaction smoothly produces the N,N-dibenzyl-α-amino-α'-thiophenyl ketone. zenodo.org The resulting α-amino-α'-thiophenyl ketone is then stereoselectively reduced, for example, with sodium borohydride (NaBH4) in methanol at -20°C, to yield the syn-3-phenylthio-1,2-amino alcohol in high diastereomeric excess (e.g., ≥90% de). zenodo.org The syn-stereochemistry is confirmed by the high J-value in NMR spectroscopy. zenodo.org

Table 4: Synthesis of Stereopure 3-Mercapto-1,2-Amino Alcohol Derivatives

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Diastereoselectivity (de) |

| 1 | N,N-Dibenzyl-L-alanine | Et3N, Ethyl chloroformate, then CH2N2 | N,N-Dibenzyl-α-diazo ketone (Compound 5) | 64 zenodo.org | - |

| 2 | N,N-Dibenzyl-α-diazo ketone | Thiophenol, Rh2(AcO)4, CH2Cl2 | N,N-Dibenzyl-α-amino-α'-thiophenyl ketone (Compound 6) | 70 zenodo.org | - |

| 3 | N,N-Dibenzyl-α-amino-α'-thiophenyl ketone | NaBH4, MeOH, -20°C | syn-3-phenylthio-1,2-amino alcohol (Compound 7) | 60 zenodo.org | ≥90% zenodo.org |

This synthetic route provides a concise method for obtaining enantiopure 3-mercapto-1,2-amino alcohol derivatives, which are envisioned as a new generation of chiral auxiliaries with an additional coordination site for organometallic species. zenodo.org

Applications of N,n Dibenzylalanine in Advanced Synthetic Chemistry

N,N-Dibenzylalanine as a Precursor for Chiral Auxiliaries and Ligands

This compound plays a crucial role in the synthesis of various chiral auxiliaries and ligands, which are indispensable in asymmetric catalysis for controlling stereoselectivity in chemical reactions.

Development of Chiral Auxiliaries for Asymmetric Addition Reactions (e.g., Et2Zn to Aldehydes)

N,N-Dibenzyl-L-alanine serves as a starting material for the synthesis of chiral auxiliaries utilized in asymmetric addition reactions. For instance, N,N-dibenzyl-L-alanine can be converted into an α-diazo ketone through a mixed anhydride (B1165640) method. This α-diazo ketone then undergoes a rhodium-catalyzed S-H insertion reaction with thiophenol, yielding an N,N-dibenzyl-α-amino-α'-thiophenyl ketone. Subsequent reduction of this ketone with sodium borohydride (B1222165) (NaBH4) produces syn-3-phenylthio-1,2-amino alcohol, a compound envisioned as a new generation of chiral auxiliaries. These aminothiols are considered promising mediators for the asymmetric addition of diethylzinc (B1219324) (Et2Zn) to prochiral aldehydes nih.gov. Enantiopure 1,2-amino thiols, which can be derived from such pathways, have emerged as a new class of chiral auxiliaries for Et2Zn additions to prochiral aldehydes nih.gov. The general principle of using chiral amino alcohols and amino thiols as ligands for asymmetric addition of dialkylzinc compounds to aldehydes to generate chiral alcohols is well-established in organic synthesis.

Synthesis of Amino Acid-Substituted Cyclopentadienide (B1229720) Ligands

This compound is a key precursor in the synthesis of amino acid-substituted cyclopentadienide ligands. N-protected amino acid active esters, formed through the reaction of this compound with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenztriazole, can be treated with cyclopentadienyllithium (B8815766) (CpLi). This reaction yields the corresponding amino acid-substituted cyclopentadienide anion equivalents. These functionalized cyclopentadienide ligands are valuable for their ability to introduce chirality and specific functionalities into organometallic complexes.

Coordination Chemistry and Metallocene Formation with Group 4 Transition Metals (e.g., Fe, Ru, Zr, Ti)

The amino acid-substituted cyclopentadienide ligands derived from this compound are instrumental in the formation of metallocenes with transition metals. Specifically, these amino acid-substituted cyclopentadienide anion equivalents (e.g., compound 4) react with transition metal halides, such as iron(II) chloride (FeCl2) or tris(triphenylphosphine)ruthenium(II) chloride ((PPh3)3RuCl2), to produce 1,1'-difunctionalized metallocenes. This demonstrates the utility of this compound in creating sophisticated chiral ligands for coordination chemistry, leading to metallocene complexes with potential applications in catalysis.

Role in Peptide Chemistry and Peptidomimetic Design

This compound, as a protected amino acid, is valuable in the construction of peptides and peptidomimetics, which are compounds designed to mimic the biological activity of peptides.

Incorporation into Peptide Synthesis Methodologies (Solution-Phase and Solid-Phase)

In peptide synthesis, amino acids are typically incorporated with their α-amino groups and reactive side chains protected. This compound, with its N,N-dibenzyl protecting group, serves as a suitable building block for this purpose. The protection of the amino group with two benzyl (B1604629) moieties prevents unwanted reactions during peptide bond formation. While general peptide synthesis methodologies, including both solution-phase and solid-phase approaches, involve the directed and selective formation of amide bonds between N-protected amino acids and amino acids with free amino groups, this compound is specifically used as a starting material in synthetic sequences that contribute to more complex structures nih.gov. The use of protected amino acid derivatives, such as N,N-Dibenzyl-L-alanine benzyl ester, highlights its role as an intermediate in the construction of larger peptide-like structures.

Synthesis of Hydroxyethylene Dipeptide Isosteres

This compound is a precursor in the synthesis of hydroxyethylene dipeptide isosteres, which are non-hydrolyzable peptide mimics often employed in the design of enzyme inhibitors, such as HIV-1 protease inhibitors. A process for the diastereoselective synthesis of hydroxyethylene dipeptide isosteres involves starting with L-alanine, which is then converted to this compound. This this compound is subsequently utilized in a multi-step process to form α-N,N-di(protected)-amino(alkyl or substituted alkyl) methyl ketones, which are key intermediates in the synthesis of these isosteres. This methodology provides an efficient and stereocontrolled route to these important peptidomimetics.

Preparation of β-Lactam Pseudopeptides Utilizing Dibenzyl Protection

The dibenzyl protective group, exemplified by its presence in this compound, plays a crucial role in the stereoselective synthesis of β-lactam-containing pseudopeptides. Research has demonstrated that the nature of the protective group is essential for the outcome of reactions aimed at forming β-lactam pseudopeptides, particularly through N1-C4 cyclization of serylphenylalanine derivatives nih.gov. Successful implementation of dibenzyl-protected serine-containing dipeptides through the Mitsunobu reaction has been shown to yield desired products with high yields and excellent stereoselectivity nih.gov. This highlights the utility of the dibenzyl protective group in facilitating the formation of simple β-lactam phenylalanine derivatives, showcasing its importance in expanding the chemical space of 3-amino-azetidin-2-ones nih.gov.

Contributions to Organocatalysis Research

Chiral amino acids, including derivatives like this compound, are invaluable as foundational building blocks in the development of advanced organocatalysts. Their inherent chirality can be leveraged to introduce stereocontrol in complex synthetic pathways.

Precursor in the Synthesis of Chiral Biaryl Amino Acid Organocatalysts

While this compound itself is a centrally chiral amino acid, chiral amino acids in general serve as critical precursors for the synthesis of more complex chiral structures, including axially chiral biaryl amino acids. These axially chiral biaryl amino acids can then be efficiently transformed into a variety of unsymmetrical biaryl organocatalysts, which exhibit competitive outcomes in asymmetric reactions. The strategy often involves organocatalytic asymmetric C-N bond cleavage of N-sulfonyl biaryl lactams under mild conditions, leading to a diverse set of axially chiral biaryl amino acids in high yields and excellent enantioselectivities. The central chirality provided by amino acid derivatives like this compound can be a starting point for constructing such intricate chiral scaffolds that ultimately function as organocatalysts.

Scaffolds for Asymmetric Carbon-Nitrogen Bond Formation through Organocatalytic Activation

Chiral compounds, frequently derived from amino acids, function as scaffolds or catalysts in processes involving asymmetric carbon-nitrogen (C-N) bond formation or activation. Organocatalytic methods have been developed for the asymmetric activation of amide C-N bonds, which are typically stable. For instance, the organocatalytic asymmetric cleavage of N-sulfonyl biaryl lactams enables the atroposelective construction of axially chiral biaryl amino acids. These chiral entities, which can be designed from amino acid backbones, play a pivotal role in controlling the stereochemistry of newly formed C-N bonds. The chiral nature of this compound positions it as a potential component in the design of such advanced catalysts or as a substrate in reactions where its pre-existing chirality can direct the formation of new asymmetric C-N bonds.

Potential in Supramolecular Chemistry and Molecular Recognition Frameworks

The specific structural attributes of this compound, including its chirality and the bulky, hydrophobic dibenzyl moieties, lend it significant potential in the fields of supramolecular chemistry and molecular recognition.

Integration into Molecular Recognition Systems

Amino acids and their derivatives are frequently integrated into molecular recognition systems, acting either as targets for recognition or as components of synthetic receptors. Molecular recognition relies on complementarity in size, shape, and functional groups between a host and a guest molecule. Synthetic receptors have been developed to bind amino acids and small peptides. The unique steric and electronic properties imparted by the dibenzyl groups in this compound could allow for its selective recognition by designed host molecules or enable its incorporation into molecular recognition elements. This could lead to systems capable of distinguishing this compound from other amino acids based on its specific structural signature.

Spectroscopic and Structural Characterization of N,n Dibenzylalanine Derivatives

X-ray Crystallography for Absolute Configuration and Molecular Architecture Elucidation

X-ray crystallography is a powerful and definitive technique for determining the absolute configuration and precise molecular architecture of crystalline compounds at atomic resolution. It provides unambiguous three-dimensional structural parameters, including bond lengths, bond angles, and torsion angles, which are crucial for understanding molecular geometry and intermolecular interactions. fiz-karlsruhe.dersc.orgresearchgate.net The method relies on the diffraction of X-rays by the electrons within a crystal, producing a unique diffraction pattern that can be converted into an electron density map, revealing the atomic positions. rsc.orgresearchgate.net

While X-ray crystallography offers unparalleled detail, obtaining high-quality single crystals suitable for analysis can sometimes be challenging, particularly for certain dibenzyl-protected asymmetric compounds. researchgate.net Despite these challenges, successful crystallographic studies on complex derivatives containing the N,N-dibenzylamino moiety have been reported.

For instance, the crystal structure of (5S,9S,13S,14S,1'S)-14-[1-(N,N-dibenzylamino)ethyl]-1,8,12,15-tetraoxatrispiro[4.3.3.4]heptadecan-4-one, a derivative incorporating an N,N-dibenzylaminoethyl group, has been determined. nih.gov This compound crystallizes in an orthorhombic crystal system with the P2(1)2(1)2(1) space group. nih.gov The crystallographic data provide precise unit cell parameters, which define the dimensions and angles of the repeating unit within the crystal lattice. nih.gov

Table 1: X-ray Crystallographic Parameters for (5S,9S,13S,14S,1'S)-14-[1-(N,N-dibenzylamino)ethyl]-1,8,12,15-tetraoxatrispiro[4.3.3.4]heptadecan-4-one nih.gov

| Parameter | Value |

| Chemical Formula | C₂₉H₃₅NO₅ |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell a | 6.053(1) Å |

| Unit Cell b | 11.703(4) Å |

| Unit Cell c | 22.880(9) Å |

| Volume (V) | 1620.9 ų |

| Z (molecules per unit cell) | 4 |

| R-factor (Rgt(F)) | 0.038 |

| wR-factor (wR(F²)) | 0.094 |

| Temperature (T) | 293 K |

This data confirms the precise spatial arrangement of atoms and the absolute configuration of the chiral centers within the molecule, which is fundamental for understanding its chemical behavior and potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemical and conformational properties of organic molecules in solution. ijsea.comnih.gov Both ¹H NMR and ¹³C NMR provide rich information through chemical shifts, coupling constants, and signal multiplicities, which are sensitive to the local electronic environment and spatial arrangement of nuclei. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single-Quantum Correlation (HSQC), Heteronuclear Multiple-Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), further enhance the ability to establish connectivity and deduce stereochemical relationships. ijsea.com

For N,N-dibenzylalanine derivatives, NMR spectroscopy is crucial for confirming the successful incorporation of the dibenzylamino group and for analyzing the stereochemistry at the α-carbon. Detailed NMR data for Benzyl (B1604629) N,N-dibenzyl-L-phenylalaninate (also known as L-Phenylalanine, N,N-bis(phenylmethyl)-, phenylmethyl ester) provides a clear illustration of its utility.

The ¹H NMR spectrum of Benzyl N,N-dibenzyl-L-phenylalaninate (400 MHz, CDCl₃) shows characteristic signals for the various proton environments. The benzylic protons of the N,N-dibenzyl groups typically appear as AB systems, indicating their diastereotopic nature due to the chiral center. For example, signals at δ 3.54 and 3.92 ppm with a coupling constant (JAB) of 13.9 Hz are observed for the N-CH₂ protons. The α-proton (CH₂-CH-N) appears as a triplet at δ 3.71 ppm (J = 7.6 Hz), while the benzylic protons of the phenylalanine side chain (CH₂-CH-N) show an ABX system at δ 3.00 and 3.14 ppm (JAB = 14.1 Hz, JAX = 7.3 Hz, JBX = 5.9 Hz). The benzyl ester CH₂ protons are also observed as an AB system at δ 5.11 and 5.23 ppm (JAB = 12.3 Hz). Aromatic protons typically appear as complex multiplets in the δ 7.18 ppm region.

Table 2: Selected ¹H NMR Data for Benzyl N,N-dibenzyl-L-phenylalaninate (400 MHz, CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CH₂-CH-N (Phenylalanine benzylic) | 3.00, 3.14 | ABX System | JAB = 14.1, JAX = 7.3, JBX = 5.9 |

| N-CH₂ (Dibenzylamino) | 3.54, 3.92 | AB System | JAB = 13.9 |

| CH₂-CH-N (α-proton) | 3.71 | t | J = 7.6 |

| O-CH₂-C₆H₅ (Benzyl ester) | 5.11, 5.23 | AB System | JAB = 12.3 |

| Aromatic C₆H₅ | 7.18 | m | - |

The ¹³C NMR spectrum (100 MHz, CDCl₃) further corroborates the structure, showing distinct signals for each carbon environment. The carboxyl carbon (COO-CH₂) resonates at δ 172.1 ppm, while the benzyl ester methylene (B1212753) carbon (O-CH₂-C₆H₅) is observed at δ 66.0 ppm. The α-carbon (CH₂-CH-N) appears at δ 62.5 ppm, and the N-CH₂ carbons of the dibenzylamino group are found at δ 54.5 ppm. The benzylic carbon of the phenylalanine side chain (C₆H₅-CH₂) is at δ 35.8 ppm. Aromatic carbons span a range from δ 126.3 to 139.3 ppm.

Table 3: Selected ¹³C NMR Data for Benzyl N,N-dibenzyl-L-phenylalaninate (100 MHz, CDCl₃)

| Carbon Type | Chemical Shift (δ, ppm) |

| COO-CH₂ | 172.1 |

| O-CH₂-C₆H₅ | 66.0 |

| CH₂-CH-N (α-carbon) | 62.5 |

| N-CH₂ (Dibenzylamino) | 54.5 |

| C₆H₅-CH₂ (Phenylalanine benzylic) | 35.8 |

| Aromatic C₆H₅ | 126.3 - 139.3 |

Theoretical and Computational Studies on N,n Dibenzylalanine Systems

Mechanistic Investigations of Stereoselective Reactions

A thorough search for mechanistic investigations detailing stereoselective reactions involving N,N-dibenzylalanine through computational methods did not yield specific studies. Theoretical chemistry, often employing Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining transition state geometries, and explaining the origins of stereoselectivity. Such studies provide invaluable insights into how chiral catalysts or auxiliaries transfer stereochemical information during a reaction.

Typically, for a compound like this compound, one might expect to find computational investigations into its role as a chiral ligand in metal-catalyzed reactions or as a key component of an organocatalyst. These studies would likely model the interaction of the catalyst-substrate complex, calculate the energy barriers for the formation of different stereoisomers, and analyze the non-covalent interactions that govern the stereochemical outcome. However, at present, such detailed mechanistic explorations focused on this compound derivatives appear to be absent from the body of published research.

Conformational Analysis and Molecular Dynamics

The conformational flexibility of molecules is a critical determinant of their reactivity and interaction with other molecules. For this compound, the presence of two bulky benzyl (B1604629) groups attached to the nitrogen atom is expected to significantly influence its conformational preferences compared to simpler alanine (B10760859) derivatives. Molecular dynamics (MD) simulations and conformational search algorithms are standard computational techniques used to explore the potential energy surface of a molecule and identify its low-energy conformations.

Rational Design and Prediction of this compound-Derived Catalysts and Ligands

The rational, computer-aided design of catalysts and ligands is a forefront area of chemical research. Computational methods are employed to predict the efficacy of new molecular structures for specific catalytic applications, thereby guiding synthetic efforts and reducing trial-and-error in the laboratory. This often involves techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and the calculation of electronic and steric parameters that correlate with catalytic performance.

Given its chiral nature, this compound is a potential scaffold for the development of novel catalysts and ligands for asymmetric synthesis. One would anticipate computational studies aimed at modifying the this compound structure to optimize its stereochemical influence in a catalytic cycle. This could involve, for example, the in silico screening of derivatives with different substituents on the benzyl groups to enhance enantioselectivity. Nevertheless, a review of the literature indicates a lack of published research on the rational design and computational prediction of catalysts or ligands specifically derived from this compound.

Emerging Research Directions and Future Outlook for N,n Dibenzylalanine Chemistry

Advancements in Stereoselective Synthesis Methodologies Utilizing N,N-Dibenzylalanine

This compound, particularly its L-enantiomer, serves as a valuable chiral building block and starting material in the development of stereoselective synthetic routes. Its utility is often observed in the preparation of complex chiral molecules where precise control over stereochemistry is paramount.

One notable application involves the use of N,N-dibenzyl-L-alanine as a precursor for the synthesis of enantiopure 3-mercapto-1,2-amino alcohol derivatives. This synthesis employs a strategy rooted in the Reetz-protocol, which involves the hydride reduction of N,N-dibenzyl-α-amino ketones. This method is recognized for its versatility in producing syn-1,2-amino alcohols with consistently high diastereoselectivities, often exceeding 90% diastereomeric excess (de). The process typically involves converting N,N-dibenzyl-L-alanine into a corresponding α-diazo ketone, followed by a rhodium-catalyzed intermolecular S-H insertion reaction with thiophenol to yield N,N-dibenzyl-α-amino-α'-thiophenyl ketone. Subsequent reduction with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) at low temperatures (e.g., -20°C) provides the syn-3-phenylthio-1,2-amino alcohol with high diastereoselectivity (≥90% de) zenodo.org.

The N,N-dibenzylamino moiety, present in derivatives like N,N-dibenzyl-L-alanine benzyl (B1604629) ester, is formed by introducing two benzyl groups to the nitrogen atom of an alanine (B10760859) core. This structural modification influences the compound's properties, including its solubility in organic solvents, and suggests its potential as an intermediate in the synthesis of various bioactive compounds ontosight.ai. While this compound itself may not always act as a direct chiral auxiliary or ligand in the classical sense, its role as a readily available enantiopure starting material for the construction of more elaborate chiral scaffolds underscores its importance in asymmetric synthesis. The ability to selectively introduce and later remove the dibenzyl protecting groups, while maintaining the chiral integrity of the alanine backbone, makes it a strategic component in multistep stereoselective transformations.

Expanded Applications in Bio-Inspired and Enzymatic Transformations

The field of bio-inspired and enzymatic transformations seeks to mimic or utilize biological systems for efficient and selective chemical reactions. While enzymes themselves are highly evolved biological catalysts, bio-inspired catalysts aim to replicate their functions, often using more robust synthetic molecules or frameworks rsc.orgacs.orgnih.gov. These systems demonstrate superior characteristics such as high activity and enantioselectivity, and can be applied to transformations like CO2 reduction and hydrogen production wikipedia.orgmasterorganicchemistry.comnih.govanl.gov.

However, current research literature does not extensively detail specific, direct applications of this compound or its immediate derivatives as active components in bio-inspired catalysts or as substrates in enzymatic transformations with detailed findings. While amino acids and their derivatives are broadly recognized as building blocks for peptides and proteins, and are involved in various enzymatic processes (e.g., amino acid oxidases for enantiomeric enrichment, transaminases for amino acid synthesis) rsc.orgbeilstein-institut.denih.gov, specific roles for this compound in these contexts are not prominently reported. The structural modifications (dibenzylation) move it away from typical proteinogenic amino acid roles, and its bulkiness might limit direct enzymatic recognition or incorporation into bio-inspired catalytic sites without further specific design. Future research might explore its potential as a non-canonical amino acid in engineered enzymatic systems or as a component in novel biomimetic scaffolds.

Integration into Advanced Material Design and Functional Organic Systems

The integration of chiral organic molecules into advanced material design and functional organic systems is a growing area, aiming to impart specific properties such as chirality, recognition, or catalytic activity to materials. These applications often leverage the unique structural and chemical characteristics of the incorporated molecules.

For this compound, its potential in materials science is primarily suggested by its general classification as an amino acid derivative with unique solubility and chemical properties. These characteristics could theoretically facilitate its use in the development of novel materials, including biocompatible polymers ontosight.ai. For instance, amino acid-derived chiral ligands are crucial for the synthesis of chiral Metal-Organic Frameworks (MOFs), which have shown promise in asymmetric catalysis, including the conversion of carbon dioxide to cyclic carbonates mdpi.com. However, specific research findings detailing the direct integration of this compound into advanced material designs, such as polymers, liquid crystals, or self-assembling systems, are limited in the current literature. Its bulky, hydrophobic benzyl groups could influence intermolecular interactions and self-assembly behavior, potentially leading to new functional organic systems with tailored properties. Future investigations could focus on synthesizing polymers or supramolecular structures incorporating this compound to explore its influence on material chirality, porosity, or surface functionality.

Q & A

Q. Q1: What are the optimal synthetic routes for N,N-dibenzylalanine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via alkylation of alanine with benzyl halides. Key parameters include:

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

NMR spectroscopy : Confirm benzyl group integration (e.g., 10 aromatic protons in -NMR) and absence of unreacted alanine .

Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 269.1) .

HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. Q3: What mechanistic insights explain contradictory reactivity of this compound in peptide coupling versus esterification?

Methodological Answer: Contradictions arise from steric hindrance and electronic effects:

- Peptide coupling : The bulky dibenzyl groups hinder carbodiimide-mediated activation, reducing coupling efficiency. Use uronium reagents (e.g., HATU) to enhance reactivity .

- Esterification : Benzyl groups stabilize the intermediate oxazolinium ion, favoring ester formation under acidic conditions (e.g., HCl/MeOH) .

Q. Resolution Strategy :

Q. Q4: How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often stem from assay variability or impurity interference. Mitigation steps:

Standardize assays : Adopt NIH guidelines for preclinical studies, including cell line authentication and dose-response validation .

Purification : Re-purify compounds via preparative HPLC before testing .

Data triangulation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. Q5: What strategies optimize this compound for chiral resolution in asymmetric catalysis?

Methodological Answer: Leverage its rigid benzyl groups for enantioselective recognition:

Chiral auxiliaries : Incorporate (R)-BINOL to form diastereomeric complexes separable by crystallization .

Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane:IPA mobile phases .

Q. Key Parameters :

- Temperature : Lower temps (4°C) improve resolution .

- Flow rate : 0.8 mL/min maximizes peak separation .

Methodological Best Practices

Q. Q6: How should researchers handle contradictions between computational predictions and experimental data for this compound?

Methodological Answer: Address contradictions via iterative refinement:

Validate force fields : Re-optimize DFT parameters (e.g., B3LYP/6-31G*) against crystallographic data .

Experimental controls : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere) .

Peer review : Submit findings to journals enforcing NIH reporting standards to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.